REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[CH:7][C:6]=2[CH:10]=1.CC(C)([O-])C.[K+].C([CH2:19][C:20]([O:22]C(C)(C)C)=[O:21])#N.[OH-].[K+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O.C(O)CO.COCCOC>[S:9]1[C:5]2[CH:4]=[CH:3][C:2]([CH2:19][C:20]([OH:22])=[O:21])=[CH:10][C:6]=2[CH:7]=[CH:8]1 |f:1.2,4.5,^1:31,50|
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Name
|
|
Quantity
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250 g
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Type
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reactant
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Smiles
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BrC=1C=CC2=C(C=CS2)C1
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Name
|
|
Quantity
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276 g
|
Type
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reactant
|
Smiles
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CC(C)([O-])C.[K+]
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Name
|
|
Quantity
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174 g
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Type
|
reactant
|
Smiles
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C(#N)CC(=O)OC(C)(C)C
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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COCCOC
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Name
|
|
Quantity
|
8.23 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
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6.15 g
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Type
|
catalyst
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
263 g
|
Type
|
reactant
|
Smiles
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[OH-].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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500 mL
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Type
|
solvent
|
Smiles
|
C(CO)O
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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which was then refluxed for 2 hours
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Duration
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2 h
|
Type
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TEMPERATURE
|
Details
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was then refluxed for 4 hours
|
Duration
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4 h
|
Type
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FILTRATION
|
Details
|
After insoluble matter was filtered off, to the filtrate
|
Type
|
ADDITION
|
Details
|
was added 250 mL of toluene
|
Type
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CUSTOM
|
Details
|
the aqueous layer was separated
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Type
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ADDITION
|
Details
|
To the aqueous layer were added 375 mL of toluene and 375 mL of ethyl acetate
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Type
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CUSTOM
|
Details
|
the organic layer was separated
|
Type
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ADDITION
|
Details
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The organic layer was treated with 12.5 g of activated carbon
|
Type
|
DISTILLATION
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Details
|
The solvent was distilled off under reduced pressure, to which
|
Type
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ADDITION
|
Details
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was added toluene
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC2=C1C=CC(=C2)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 176 g | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |